molecular formula C21H13F3N2O4 B1681222 Talniflumate CAS No. 66898-62-2

Talniflumate

Cat. No. B1681222
CAS RN: 66898-62-2
M. Wt: 414.3 g/mol
InChI Key: ANMLJLFWUCQGKZ-UHFFFAOYSA-N
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Description

Talniflumate is a phthalidyl ester of niflumic acid . It acts as an anti-inflammatory molecule and a mucoregulator . It is used as a potent therapeutic for cystic fibrosis, chronic obstructive pulmonary disease, and asthma . It also has potent analgesic effects and is widely used to treat inflammatory disorders, such as rheumatoid arthritis and osteoarthritis .


Synthesis Analysis

Talniflumate is synthesized by the esterification of a carboxyl group of niflumic acid with the phthalidyl moiety . It exerts activity in the body through conversion to niflumic acid . A simple and rapid quantification method was developed for determining both talniflumate and niflumic acid in human plasma .


Molecular Structure Analysis

The molecular formula of Talniflumate is C21H13F3N2O4 . The structure of Talniflumate was refined by full-matrix least-squares procedures . In the crystal structure of the title compound, weak intermolecular interactions of C3-H3…O4 and C2-H1…O3 link the molecules into zigzag chains along the c-axis .


Physical And Chemical Properties Analysis

Talniflumate has a molecular weight of 414.33 and a density of 1.49±0.1 g/cm3 . Its melting point is 165-167°C and boiling point is 534.6±50.0 °C . It is a white to pale yellow crystalline powder .

Scientific Research Applications

1. Genetic Polymorphisms and Pharmacokinetics

Talniflumate, a phthalidyl ester of niflumic acid, exhibits potent analgesic and anti-inflammatory effects, making it effective for treating inflammatory disorders like rheumatoid arthritis. A study involving Korean volunteers identified significant single nucleotide polymorphisms (SNPs) affecting talniflumate's pharmacokinetics (PK), crucial for personalized therapy development (Li Jin et al., 2017).

2. Potential in Treating Respiratory Conditions

Talniflumate, initially developed by Laboratorios Bago and later by Genaera, is explored as a mucoregulator for cystic fibrosis, chronic obstructive pulmonary disease, and asthma. Phase I and II trials have been conducted to assess its efficacy in these conditions (Darryl Knight, 2004).

3. Enhancing Solubility for Better Bioavailability

Addressing the low bioavailability of water-insoluble talniflumate, research has focused on solubilizing it in microemulsion systems. Studies showed significant improvements in solubility, suggesting potential for better dosage forms (Gye-Won Lee et al., 2008).

4. Investigating Pharmacokinetics for Bioequivalence

Another study compared the pharmacokinetics of different talniflumate formulations to establish bioequivalence, an essential factor for regulatory approval and clinical use (Yun Kim et al., 2017).

5. Interaction with Gastric Mucosa

Research on talniflumate's effects on gastric mucosa, particularly in rats, showed a lower lesion index compared to other compounds, indicating its safer profile in terms of gastric impact (R. Sanchez et al., 1982).

6. Application in Cystic Fibrosis

Talniflumate has shown potential in increasing survival in a cystic fibrosis mouse model, indicating its therapeutic utility in treating intestinal complications associated with cystic fibrosis (N. Walker et al., 2006).

7. Role in Mucin Biosynthesis and Cancer Research

A study identified talniflumate as an inhibitor of the mucin-synthesizing enzyme GCNT3, suggesting its role in disrupting mucin production and offering potential applications in cancer research, particularly pancreatic cancer (C. Rao et al., 2016).

8. Neuroprotective Potential

Recent research has explored talniflumate's interactions with NMDA receptors, revealing its potential as a neuroprotective agent and opening avenues for its application in neurological disorders (Meixi He et al., 2023).

Safety And Hazards

Talniflumate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Talniflumate has been shown to abrogate the mucin immune suppressive barrier, improving the efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer . This suggests that the combination of talniflumate, an anti-inflammatory drug, with chemotherapy could effectively improve the anti-tumor effect in pancreatic ductal adenocarcinoma .

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLJLFWUCQGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046740
Record name Talniflumate
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Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker.
Record name Talniflumate
Source DrugBank
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Product Name

Talniflumate

CAS RN

66898-62-2
Record name Talniflumate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Talniflumate [USAN:INN]
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Record name Talniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09295
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Record name Talniflumate
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Record name TALNIFLUMATE
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Synthesis routes and methods I

Procedure details

To 80 ml of xylene, under reflux, m-trifluoromethylaniline (32.2 g) is added. Then, 29 g of phthalidyl 2-chloro-3-pyridinecarboxylate prepared in accordance with Example 1, Supra (divided in two fractions) is poured into the mixture with an interval of 15 minutes between each addition. The reaction mixture so obtained is maintained under reflux for 5 hours, and then cooled by pouring the mixture into an ice/water bath. To allow the complete crystallization of the desired product, the poured reaction mixture is maintained for 2 hours at a temperature of 0°-5° C. The precipitate is collected by filtration and dried under vacuum, at a temperature of 40° C. A yield of 34.1 g (82.3% of theory) of phthalidyl 2-(3-trifluoromethylanilino)-3-pyridinecarboxylate is obtained (m.p. 159°-162° C.). Recrystallizing the compound with 6 volumes of ethyl acetate, 28.4 g (68.5% yield) is obtained (m.p. 164°-5° C.).
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
phthalidyl 2-chloro-3-pyridinecarboxylate
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (20 ml) and 3-bromophthalide (21.3 g) were added to a suspension of 2(3'-trifluormethylanilino)-nicotinic acid (28,2 g in 500 ml of acetone). The mixture was refluxed during 4 hours. The obtained greenish yellow suspension was poured into 6000 ml of water, which was previously heated at 50° C. The stirred reaction mixture was cooled to 5° C., and the formed precipitate was filtered and washed with cool water. Yield: 52% (20.5 g) of phthalidyl 2-(3'-trifluormethylanilino)-pyridin-3-carboxylate, m.p: 162°-164° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
6000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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